7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine
Description
Structural Classification and Isomeric Context of Pyrrolopyridines
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic aromatic heterocycles characterized by a pyrrole (B145914) ring fused to a pyridine (B92270) ring. nih.govmdpi.com The defining feature of this family is the replacement of a carbon atom in the benzene (B151609) portion of an indole (B1671886) molecule with a nitrogen atom.
The specific compound of interest, 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine, is built on the 1H-pyrrolo[2,3-c]pyridine scaffold. This particular isomer is systematically referred to as 6-azaindole (B1212597). researchgate.netsigmaaldrich.com The nomenclature indicates that a nitrogen atom replaces the carbon at the 6th position of the original indole structure. The fusion of the five-membered pyrrole ring and the six-membered pyridine ring creates a unique electronic and structural landscape that is foundational to its chemical properties and biological activities.
The positioning of the nitrogen atom in the pyridine ring and the fusion orientation of the pyrrole ring give rise to several structural isomers of azaindole. mdpi.com A comparison with other common isomers highlights the distinct nature of the 6-azaindole framework.
Pyrrolo[2,3-b]pyridine (7-Azaindole): This is perhaps the most studied azaindole isomer. nih.gov In this structure, the nitrogen atom is at position 7. The proximity of the pyridine nitrogen to the pyrrole ring significantly influences its electronic properties, making 7-azaindoles stronger bases than indoles. researchgate.net This isomer is a core component in several approved drugs, including the BRAF kinase inhibitor vemurafenib. pharmablock.com
Pyrrolo[3,2-c]pyridine (5-Azaindole): In this isomer, the nitrogen is at position 5. Derivatives of this scaffold have been investigated for a range of biological activities, including as potent inhibitors of FMS kinase, which is implicated in various cancers and inflammatory disorders. nih.govnih.gov The synthesis of this isomer can sometimes arise from rearrangements during reactions intended to produce other pyrrolopyridine systems. nih.gov
| Systematic Name | Common Name | Nitrogen Position | Key Features |
|---|---|---|---|
| 1H-Pyrrolo[2,3-c]pyridine | 6-Azaindole | Position 6 | Core of the subject compound; a versatile pharmacophore in drug development. researchgate.net |
| 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole (B17877) | Position 7 | Most frequently used isomer in drug discovery; present in marketed drugs like Vemurafenib. pharmablock.com |
| 1H-Pyrrolo[3,2-c]pyridine | 5-Azaindole | Position 5 | Investigated as kinase inhibitors; can be formed via rearrangement reactions. nih.gov |
Historical Perspectives and Early Chemical Investigations of Pyrrolo[2,3-c]pyridine Derivatives
The synthesis of azaindoles has historically presented a significant challenge for organic chemists. rsc.org Early attempts to apply classical indole synthesis methods, such as the Fischer, Madelung, or Reissert syntheses, to pyridine-based precursors often resulted in failure or very low yields. rsc.orgresearchgate.net The electron-deficient nature of the pyridine ring alters the electronic properties of the starting materials, making them less reactive in these traditional cyclization reactions which were optimized for aniline (B41778) derivatives. nih.govacs.org
Despite these difficulties, several methods were established and became foundational for the field. The Batcho-Leimgruber and Bartoli indole syntheses proved to be more productive and adaptable for preparing azaindoles, including the 6-azaindole scaffold. pharmablock.comresearchgate.net
The Batcho-Leimgruber Synthesis: This method involves the reaction of a nitropyridine with an enamine-forming reagent, followed by reduction of the nitro group which triggers cyclization to form the pyrrole ring. This approach was utilized by Pfizer in the development of 6-azaindole-based HIV-1 integrase inhibitors. pharmablock.com
The Bartoli Synthesis: Developed in the late 1980s, this reaction uses nitroarenes and vinyl Grignard reagents. It has been successfully applied to the synthesis of 4- and 6-azaindoles from nitropyridines, although it often requires a large excess of the Grignard reagent and can result in low yields. pharmablock.comresearchgate.net This method was notably used in the discovery route for fostemsavir, where a 6-azaindole scaffold was assembled from a 4-nitropyridine (B72724) precursor. pharmablock.com
These early synthetic strategies, while sometimes inefficient, were crucial in providing access to the pyrrolo[2,3-c]pyridine core, enabling the initial exploration of its chemical and biological properties that spurred further interest in its development. researchgate.net
Academic Research Significance of Substituted Pyrrolo[2,3-c]pyridines in Chemical Biology and Medicinal Chemistry
The pyrrolo[2,3-c]pyridine scaffold and its derivatives are of profound interest in academic and industrial research, primarily due to their utility in medicinal chemistry and chemical biology. researchgate.net They are recognized as key structural motifs in a wide array of biologically active compounds.
The 6-azaindole framework is considered a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. pharmablock.com The versatility of the azaindole core allows it to serve as a template for developing inhibitors for various enzyme classes, particularly kinases.
Furthermore, azaindoles are widely recognized as bioisosteres of indole. pharmablock.comnih.gov Bioisosteric replacement is a strategy in drug design where an atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of enhancing desired biological or physical properties without making a drastic change to the chemical structure. Replacing an indole ring with a 6-azaindole scaffold can:
Introduce a hydrogen bond acceptor: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially creating new, favorable interactions with a biological target. pharmablock.com
Modulate physicochemical properties: The introduction of the nitrogen atom generally increases polarity and can improve aqueous solubility compared to the corresponding indole analog. nih.gov
Alter metabolic stability: Changing the electronic landscape of the ring can influence its susceptibility to metabolic enzymes.
Create novel intellectual property: Modifying a known indole-based drug by replacing the core with an azaindole scaffold can lead to new patentable chemical entities. pharmablock.com
The biological activity and chemical reactivity of the pyrrolo[2,3-c]pyridine scaffold are heavily influenced by the nature and position of its substituents. The methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups present in this compound are prime examples of functional groups that critically modulate the molecule's profile.
Methoxy Group (-OCH₃): The methoxy group is an electron-donating group. When attached to the pyridine ring of the scaffold, it can influence the molecule's properties in several ways. Research on related pyrrolopyridine isomers has shown that the presence and position of a methoxy group can significantly impact biological activity. For instance, in a series of pyrrolo[3,4-c]pyridine derivatives, a methoxy substituent resulted in superior analgesic activity compared to a slightly larger ethoxy group, indicating a sensitive structure-activity relationship. nih.gov The methoxy group can also influence the molecule's conformation and its ability to fit into the binding pocket of a target protein.
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, which dramatically alters the electronic character of the scaffold. mdpi.com Its impact is multifaceted:
Chemical Reactivity: The strong electron-withdrawing nature of the nitro group deactivates the ring system towards electrophilic substitution but activates it for nucleophilic attack. mdpi.comnih.gov This property is synthetically useful, as the nitro group can facilitate the introduction of other functional groups. However, it can also complicate certain synthetic steps; for example, its presence on a pyridine ring can hinder classical indole formation reactions. acs.org
Biological Activity: The nitro group is a well-known pharmacophore but can also be a toxicophore. mdpi.com Its presence can lead to a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.com The mechanism often involves the in-vivo reduction of the nitro group to generate reactive radical species. mdpi.com The position of the nitro group is critical; studies on related heterocyclic systems have shown that altering its location on the ring can dramatically increase or decrease biological effects like mutagenicity. nih.govmdpi.com In the context of drug design, the nitro group on the electron-rich pyrrole ring, as in the 3-position of the subject compound, significantly lowers the electron density and influences potential interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-7-5(2-3-9-8)6(4-10-7)11(12)13/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQWDLUUGXIBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Methoxy 3 Nitro 1h Pyrrolo 2,3 C Pyridine and Analogues
Strategies for Constructing the Pyrrolo[2,3-c]pyridine Core.wikipedia.org
The formation of the pyrrolo[2,3-c]pyridine skeleton, also known as the 6-azaindole (B1212597) core, is a fundamental step in the synthesis of the target molecule. wikipedia.org Various synthetic strategies have been developed to efficiently construct this bicyclic system, primarily focusing on the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. wikipedia.org These methods offer versatility and access to a wide range of substituted derivatives. wikipedia.org
Annelation Approaches from Pyridine and Pyrrole Precursors.wikipedia.org
Annelation strategies represent a significant class of reactions for the construction of the pyrrolo[2,3-c]pyridine core. These methods typically involve the formation of the pyrrole ring from a suitably functionalized pyridine precursor. One common approach is the condensation of a substituted aminopyridine with a molecule containing a reactive carbonyl group, followed by cyclization. For instance, the palladium-catalyzed direct annulation of an ortho-chloroaminopyridine with an aldehyde can yield the 6-azaindole scaffold. wikipedia.org Another established method is the Fischer indole (B1671886) synthesis, which has been adapted for azaindoles. This involves the reaction of a substituted pyridine hydrazine (B178648) with an aldehyde or ketone under acidic conditions to induce cyclization and form the pyrrole ring. wikipedia.org
Reductive cyclization of nitropyridines is another powerful annulation technique. wikipedia.org This often involves the condensation of a nitropyridine derivative with a compound containing an active methylene (B1212753) group, such as diethyl oxalate (B1200264) or diethyl malonate. The resulting intermediate undergoes reduction of the nitro group, which then facilitates an intramolecular cyclization to form the pyrrole ring of the pyrrolo[2,3-c]pyridine system. wikipedia.org
Bartoli Reaction Variants for 2-Halogen-3-nitropyridines and Vinyl Magnesium Bromide.wikipedia.org
The Bartoli indole synthesis is a highly effective and widely utilized method for the construction of the pyrrolo[2,3-c]pyridine framework, particularly for 7-substituted derivatives. wikipedia.org This reaction involves the treatment of an ortho-substituted nitroarene, in this case, a 2-halogen-3-nitropyridine, with a vinyl Grignard reagent, such as vinyl magnesium bromide. wikipedia.org The reaction typically requires at least three equivalents of the Grignard reagent and proceeds through a nih.govnih.gov-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent. nih.gov
The versatility of the Bartoli reaction allows for its application to a variety of heteroaromatic nitro compounds, making it a key strategy for the synthesis of azaindoles. rsc.org The use of 2-halogen-3-nitropyridines as precursors is particularly advantageous as the halogen atom at the 2-position can serve as a handle for further functionalization or can direct the regioselectivity of the cyclization. wikipedia.org This method provides a direct route to the 3-nitro-pyrrolo[2,3-c]pyridine core, which is the essential scaffold of the target molecule.
Table 1: Key Features of the Bartoli Reaction for Pyrrolo[2,3-c]pyridine Synthesis
| Feature | Description |
|---|---|
| Reactants | 2-Halogen-3-nitropyridine and Vinyl Magnesium Bromide. wikipedia.org |
| Key Step | nih.govnih.gov-sigmatropic rearrangement. nih.gov |
| Stoichiometry | Typically requires three equivalents of the vinyl Grignard reagent. nih.gov |
| Advantages | High versatility, good yields, and direct access to 7-substituted derivatives. wikipedia.org |
| Application | Synthesis of 2-alkyl- and 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines. wikipedia.org |
Acid-Promoted Intramolecular Cyclization Methods.semanticscholar.org
Acid-promoted intramolecular cyclization represents another important strategy for the synthesis of the pyrrolo[2,3-c]pyridine core. These methods often involve the formation of a suitably functionalized pyridine precursor that can undergo cyclization under acidic conditions to form the fused pyrrole ring. For example, a pyridine derivative bearing an amino group and a side chain with an electrophilic center can be induced to cyclize in the presence of an acid catalyst.
One such approach involves the cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides, which can be directed to form pyrrolo[2,3-c]pyridin-7-ones through an oxidative coupling process catalyzed by a palladium salt in the presence of an oxidant. researchgate.net While this specific example leads to a pyridinone, the underlying principle of intramolecular C-H activation and cyclization can be adapted to other precursors to form the desired aromatic pyrrolo[2,3-c]pyridine system. The choice of the precursor and the reaction conditions, particularly the nature of the acid promoter and the solvent, are critical in determining the regioselectivity and efficiency of the cyclization.
Regioselective Introduction of Methoxy (B1213986) Group at Position 7.
The introduction of a methoxy group specifically at the 7-position of the 3-nitro-1H-pyrrolo[2,3-c]pyridine core is a critical step that can be achieved through two primary strategies: functionalization of the pyridine precursor before the construction of the pyrrole ring, or modification of the bicyclic system after its formation.
Precursor Functionalization Techniques
This strategy involves the synthesis of a pyridine derivative that already contains the desired methoxy group at the appropriate position, which will become the 7-position of the final pyrrolo[2,3-c]pyridine product. A key intermediate in this approach is a 2-substituted-4-methoxy-5-nitropyridine. For instance, starting with a commercially available substituted pyridine, a series of reactions including nitration and methoxylation can lead to the desired precursor.
A plausible synthetic route could start from 2-amino-6-chloropyridine. Nitration would yield 2-amino-6-chloro-3-nitropyridine. Subsequent methoxylation with sodium methoxide (B1231860) can displace the chloro group to afford 2-amino-6-methoxy-3-nitropyridine. youtube.com This functionalized pyridine can then be subjected to a cyclization reaction, such as the Bartoli synthesis after conversion of the amino group to a halide, to form the 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine. The advantage of this method is that the position of the methoxy group is unequivocally established early in the synthetic sequence.
Table 2: Representative Precursor Functionalization Strategy
| Step | Reactant | Reagent(s) | Product |
|---|---|---|---|
| 1 | 2-Amino-6-chloropyridine | HNO₃, H₂SO₄ | 2-Amino-6-chloro-3-nitropyridine |
| 2 | 2-Amino-6-chloro-3-nitropyridine | NaOMe, MeOH | 2-Amino-6-methoxy-3-nitropyridine. youtube.com |
| 3 | 2-Amino-6-methoxy-3-nitropyridine | Diazotization then Halogenation | 2-Halo-6-methoxy-3-nitropyridine |
| 4 | 2-Halo-6-methoxy-3-nitropyridine | Vinyl Magnesium Bromide | This compound |
Post-Cyclization Modification Strategies
An alternative approach is to first construct the 3-nitro-1H-pyrrolo[2,3-c]pyridine core with a suitable leaving group at the 7-position, typically a halogen, and then introduce the methoxy group in a subsequent step. This strategy often begins with the Bartoli reaction on a 2,X-dihalo-3-nitropyridine (where X is a halogen at what will become the 7-position) to yield a 7-halo-3-nitro-1H-pyrrolo[2,3-c]pyridine.
The halogen at the 7-position can then be displaced by a methoxy group through a nucleophilic aromatic substitution (SNA r) reaction. oup.com This is typically achieved by treating the 7-halo-3-nitro-1H-pyrrolo[2,3-c]pyridine with sodium methoxide in a suitable solvent like methanol (B129727) or dimethylformamide. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, facilitating the substitution at the 7-position. This post-cyclization modification allows for the late-stage introduction of the methoxy group, which can be advantageous in multi-step syntheses.
Site-Specific Nitration at Position 3 of the Pyrrole Ring
The introduction of a nitro group at the C3 position of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine core is a key step in the synthesis of various targeted analogues. This transformation is achieved through electrophilic aromatic substitution, a fundamental reaction class for electron-rich aromatic systems.
The pyrrole ring of the 7-azaindole (B17877) scaffold is electron-rich and thus highly activated towards electrophilic aromatic substitution. This reactivity is a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the five-membered ring, increasing the electron density at the carbon atoms. Theoretical and experimental studies have shown that electrophilic attack preferentially occurs at the C3 position, which has the highest electron density. This is analogous to the reactivity of indole itself, which also undergoes preferential electrophilic substitution at C3.
The directed nitration at the C3 position involves the reaction of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine with a suitable nitrating agent. The mechanism proceeds via the classical electrophilic aromatic substitution pathway:
Generation of the Electrophile: A strong electrophile, the nitronium ion (NO₂⁺), is generated from the nitrating agent. Common reagents for this purpose include a mixture of concentrated nitric acid and sulfuric acid, or other sources like nitronium tetrafluoroborate.
Nucleophilic Attack: The electron-rich pyrrole ring, specifically the C3 carbon, attacks the nitronium ion. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the C3 carbon, restoring the aromaticity of the pyrrole ring and yielding the final product, this compound.
The reaction conditions must be carefully controlled to achieve regioselectivity and avoid side reactions, such as nitration on the pyridine ring or degradation of the starting material under harsh acidic conditions.
| Parameter | Condition | Purpose |
| Nitrating Agent | HNO₃/H₂SO₄, KNO₃/H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. |
| Solvent | Sulfuric acid, Acetic anhydride | Acts as a solvent and proton source. |
| Temperature | Low temperatures (e.g., 0-10 °C) | Controls the reaction rate and minimizes side products. |
| Reaction Time | Varies (monitored by TLC/LC-MS) | Ensures completion of the reaction. |
Derivatization and Functionalization of this compound
The synthesized this compound serves as a versatile intermediate for the introduction of further chemical diversity. The nitro group, as well as other positions on the bicyclic core, can be modified to produce a wide array of analogues.
The nitro group at the C3 position is a valuable functional handle that can be readily transformed into other groups, most commonly an amino group. The reduction of the nitro group to a primary amine (3-amino-7-methoxy-1H-pyrrolo[2,3-c]pyridine) is a pivotal transformation, as the resulting amine can participate in a wide range of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.
A variety of methods can be employed for this reduction, with the choice of reagent depending on the presence of other functional groups in the molecule.
| Reagent/Method | Conditions | Advantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel in a solvent like ethanol (B145695) or ethyl acetate. wikipedia.org | Clean reaction, high yields, environmentally friendly. |
| Metal/Acid Reduction | SnCl₂·2H₂O in ethanol, or Fe/NH₄Cl in an ethanol/water mixture. wikipedia.org | Cost-effective, tolerant of some functional groups. |
| Transfer Hydrogenation | Ammonium formate (B1220265) or hydrazine with a catalyst like Pd/C. | Avoids the need for high-pressure hydrogen gas. |
| Sodium Dithionite | Na₂S₂O₄ in a biphasic solvent system. | Mild conditions, useful for sensitive substrates. |
The resulting 3-amino derivative is a key building block for the synthesis of more complex molecules.
Further functionalization can be achieved at other sites on the 7-azaindole nucleus.
Pyrrole Nitrogen (N1): The N-H of the pyrrole ring can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or acylated. Common protecting groups for the pyrrole nitrogen, such as tert-butyloxycarbonyl (Boc), benzenesulfonyl (Bs), or p-toluenesulfonyl (Ts), can also be introduced to modulate reactivity or facilitate certain synthetic steps. For instance, methylation can be achieved using methyl iodide in the presence of a base. acs.org
Pyridine Ring: Electrophilic substitution on the pyridine ring of the 7-azaindole core is generally more difficult than on the pyrrole ring due to the electron-deficient nature of pyridine. However, functionalization can be achieved by first forming the N-oxide of the pyridine nitrogen. This N-oxide formation activates the pyridine ring, particularly at the C4 and C6 positions, for electrophilic substitution reactions like nitration or halogenation. eurekaselect.comresearchgate.net Subsequent removal of the N-oxide group restores the pyridine ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the 7-azaindole scaffold. eurekaselect.comnih.gov To utilize these reactions, a halogen atom is typically required on the ring system.
A common strategy involves the halogenation of the 7-azaindole core at specific positions (e.g., C4, C5, or C6). This can sometimes be achieved directly or through more elaborate synthetic sequences. The resulting halo-7-azaindole can then be used as a substrate in various cross-coupling reactions.
Common Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction | Coupling Partners | Bond Formed | Catalyst/Ligand System (Examples) |
| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid or ester) | C-C (Aryl-Aryl, Aryl-Alkenyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos acs.org |
| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N nih.govmdpi.com |
| Heck | Alkene | C-C (Aryl-Alkenyl) | Pd(OAc)₂, P(o-tol)₃ |
| Buchwald-Hartwig | Amine, Alcohol, Thiol | C-N, C-O, C-S | Pd₂(dba)₃, BINAP or other phosphine (B1218219) ligands |
For the this compound system, a plausible route to enable cross-coupling would be to first introduce a halogen onto the pyridine ring, for example at the C4 or C6 position, prior to or after the nitration step. Alternatively, the 3-amino derivative (obtained from the reduction of the nitro group) could be converted to a halide via a Sandmeyer-type reaction, allowing for cross-coupling at the C3 position. These strategies significantly expand the synthetic utility of the this compound intermediate.
Optimization of Reaction Conditions and Scalability Considerations in Academic Synthesis
The academic synthesis of this compound and its analogues involves multi-step processes where the optimization of reaction conditions is critical for achieving satisfactory yields, purity, and scalability. Research in this area focuses on refining parameters such as temperature, solvent systems, catalysts, and reaction times to enhance efficiency and address challenges encountered during scale-up.
A significant challenge in the synthesis of related nitro-azaindole compounds is the nitration step, which can present safety concerns, especially on a larger scale. For instance, the nitration of 7-azaindoline using a mixture of fuming nitric acid and concentrated sulfuric acid raises safety issues that make it unsuitable for large-scale production acs.org. Academic efforts have therefore explored alternative and safer nitration protocols.
Microwave-assisted synthesis has emerged as a valuable tool for optimizing reaction conditions in the synthesis of azaindole derivatives. For example, a microwave-assisted copper(I) iodide catalyzed synthesis of 5-nitro-7-azaindole has been demonstrated on a 10-gram scale, offering a significant improvement over traditional heating methods. acs.orgnih.gov This approach often leads to shorter reaction times and improved yields.
The choice of catalysts and ligands is another area of intense optimization. In cross-coupling reactions, which are frequently used to build the azaindole scaffold, the selection of the palladium catalyst and associated ligands can dramatically influence the reaction's success. For example, in Suzuki-Miyaura cross-coupling reactions to form 2-aryl-7-azaindole derivatives, catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ have been utilized, with reaction conditions (temperature and time) adjusted to optimize the yield and minimize the formation of byproducts. nih.gov As reactions are scaled up, a slowdown in reaction speed is sometimes observed, necessitating adjustments such as increasing the temperature to maintain a high yield. nih.gov
Protecting groups are essential in the synthesis of complex azaindole analogues, and the optimization of their introduction and removal is a key consideration. The trimethylsilylethoxymethyl (SEM) group is a common choice for protecting the pyrrole nitrogen. However, its removal can be challenging and lead to the formation of side products, requiring careful optimization of deprotection conditions. nih.gov
To validate the applicability of optimized protocols for larger-scale synthesis, academic studies often perform scale-up batches. For the synthesis of 5-nitro-7-azaindole, a three-step process was successfully performed in triplicate on a 1.0 kg scale, demonstrating the robustness of the optimized conditions. acs.org Monitoring the reaction progress through techniques like TLC and HPLC is crucial during these scale-up experiments to ensure consistency and identify any potential issues. acs.org
The following tables summarize optimized reaction conditions found in academic literature for key steps in the synthesis of related azaindole structures, illustrating the impact of systematic optimization on reaction outcomes.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for 2-Aryl-7-Azaindole Synthesis nih.gov
| Entry | Reactant | Catalyst | Temperature (°C) | Time (h) | Scale | Isolated Yield (%) |
| 1 | 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Pd₂(dba)₃ | 100 | 0.5 | 350 mg | - |
| 2 | 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Pd(PPh₃)₄ | 80 | 9 | 1.23 g | 83 |
| 3 | 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Pd(PPh₃)₄ | 90 | 22 | 2 g | 83 |
Table 2: Scale-Up Validation for the Synthesis of 5-Nitro-7-azaindole acs.org
| Step | Reaction | Scale | Yield (%) | Purity (by HPLC, %) |
| 1 | Synthesis of 2-amino-3-iodo-5-nitropyridine | 1.0 kg | 92.1 | 99.1 |
| 2 | Sonogashira coupling with TMS-acetylene | 1.0 kg | 90.3 | 96.5 |
| 3 | Cyclization to 5-nitro-7-azaindole | 1.0 kg | 88.2 | 99.2 |
These examples underscore the iterative process of optimizing reaction conditions in an academic setting to develop efficient and scalable syntheses for complex heterocyclic molecules like this compound. The focus remains on improving yields, ensuring safety, and developing robust procedures that can be transferred to larger-scale operations.
An In-Depth Analysis of this compound: Molecular Structure and Spectroscopic Characterization
The chemical compound this compound, a derivative of the 6-azaindole scaffold, is a subject of scientific interest due to its specific molecular architecture. This article provides a focused examination of its structural and spectroscopic properties, adhering to a detailed analysis of its molecular characteristics through advanced analytical techniques.
Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Studies
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (Nitro, Methoxy, N-H)
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (pyrrole) | 3300-3500 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (methoxy) | 2850-2960 | Stretching |
| C=C, C=N (aromatic rings) | 1500-1600 | Stretching |
| NO₂ (nitro) | 1500-1550 and 1300-1350 | Asymmetric and Symmetric Stretching |
| C-O (methoxy) | 1000-1300 | Stretching |
The precise positions of these bands would provide insight into the molecular environment and potential intermolecular interactions.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Tautomerism Studies
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic transitions and excited-state properties of molecules.
The UV-Vis absorption spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals. The presence of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, on the pyrrolopyridine scaffold would likely result in complex absorption bands in the UV and possibly the visible region.
Fluorescence spectroscopy would provide information about the molecule's ability to emit light after being electronically excited. The fluorescence quantum yield and lifetime are key parameters that would characterize its emissive properties. Studies on related pyrrolopyridine derivatives have shown that their fluorescence can be sensitive to the electronic nature of substituents and the molecular environment.
Solvatochromism, the change in the color of a substance when dissolved in different solvents, would be a valuable study for this compound. By measuring the UV-Vis absorption and fluorescence spectra in a range of solvents with varying polarities, it would be possible to understand the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation. This data could be analyzed using Lippert-Mataga plots to quantify the solvatochromic shifts.
Fluorescence quenching studies would involve the addition of known quencher molecules to a solution of this compound to investigate the processes that lead to a decrease in fluorescence intensity. The nitro group itself can act as an intramolecular fluorescence quencher. Understanding the mechanisms of quenching, whether static or dynamic, would provide insights into the excited-state kinetics and potential intermolecular interactions.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure (If available)
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid. If suitable crystals of this compound could be grown, this technique would provide definitive information on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The exact spatial orientation of the methoxy and nitro groups relative to the pyrrolopyridine ring system.
Crystal packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking.
While no specific single-crystal X-ray diffraction data for this compound has been found, studies on related structures, such as 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, have demonstrated the utility of this technique in elucidating the solid-state structures of pyrrolopyridine derivatives. nih.gov
Theoretical and Computational Chemistry of 7 Methoxy 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, with a strong reliance on Density Functional Theory (DFT), provide a foundational understanding of the molecular geometry and electronic landscape of 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine. These computational tools allow for the precise modeling of molecular characteristics at the atomic level.
Optimization of Ground State Geometries
The initial step in computational analysis involves the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy configuration. For this compound, DFT calculations, often using a basis set like B3LYP/6-31G(d), are employed to predict key structural parameters. researchgate.netresearchgate.net The optimization process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape. The resulting geometry reflects the electronic influence of the electron-donating methoxy (B1213986) group and the strongly electron-withdrawing nitro group on the pyrrolo[2,3-c]pyridine core.
Table 1: Representative Theoretical Structural Parameters This table presents expected trends and values for key structural parameters of this compound based on DFT calculations for similar heterocyclic systems.
| Parameter | Description | Expected Value/Observation |
| Bond Lengths | C-NO₂ | Expected to be relatively short, indicating strong conjugation with the ring. |
| C-OCH₃ | Typical length for an aryl ether bond. | |
| Pyrrole (B145914) Ring Bonds | Show partial double-bond character consistent with an aromatic system. | |
| Pyridine (B92270) Ring Bonds | Exhibit bond lengths characteristic of a substituted pyridine ring. | |
| Bond Angles | O-N-O (Nitro Group) | Approximately 120°, typical for sp² hybridized nitrogen. |
| C-O-C (Methoxy Group) | Slightly larger than the tetrahedral angle due to steric and electronic effects. | |
| Planarity | Pyrrolo[2,3-c]pyridine Core | The fused bicyclic ring system is expected to be largely planar. |
| Nitro Group | Tends to be coplanar with the pyrrole ring to maximize resonance stabilization. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the electronic distribution of these orbitals is heavily influenced by its substituents.
HOMO: The HOMO is expected to be primarily localized on the electron-rich pyrrole ring and the methoxy group, as these are the most likely sites for electrophilic attack.
LUMO: The LUMO is anticipated to be concentrated around the electron-deficient nitro group and the pyridine ring, indicating these as the probable sites for nucleophilic attack. researchgate.net
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The presence of both a strong electron-donating group (-OCH₃) and a strong electron-withdrawing group (-NO₂) is expected to reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity and charge transfer characteristics.
Table 2: Conceptual Frontier Orbital Analysis This table outlines the expected characteristics of the frontier orbitals and their implications for the reactivity of this compound.
| Orbital | Expected Localization | Chemical Implication |
| HOMO | Pyrrole moiety, Methoxy group | Region is susceptible to electrophilic attack. Acts as the primary electron donor. |
| LUMO | Nitro group, Pyridine moiety | Region is susceptible to nucleophilic attack. Acts as the primary electron acceptor. |
| Energy Gap (ΔE) | Relatively small | Indicates high polarizability and chemical reactivity. Facilitates intramolecular charge transfer. |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic reactions. researchgate.netnih.gov The map is colored to show different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas with intermediate potential. manipal.edu
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These areas are the most electronegative and are susceptible to electrophilic or hydrogen-bonding interactions.
Positive Potential (Blue): Located around the hydrogen atom attached to the pyrrole nitrogen (N-H), indicating its acidic nature.
Neutral/Intermediate Potential (Green): Spread across the carbon framework of the bicyclic ring system.
Prototropic Tautomerism Studies of the Pyrrolo[2,3-c]pyridine Core
Prototropic tautomerism, the migration of a proton between two or more structural isomers, is a well-established phenomenon in heterocyclic chemistry. clockss.orgresearchgate.net The pyrrolo[2,3-c]pyridine core of the target molecule is susceptible to such rearrangements, primarily involving the N-H proton of the pyrrole ring.
Investigating N-H Tautomerism within the Pyrrole Ring
The labile proton on the pyrrole nitrogen (designated as 1-H in the 1H-pyrrolo[2,3-c]pyridine system) can potentially migrate to other nitrogen atoms within the fused ring system. researchgate.net This N-H tautomerism involves the interconversion between different isomers where the proton is bonded to a different nitrogen atom. nih.gov For the pyrrolo[2,3-c]pyridine core, the proton can move from the pyrrole nitrogen to the pyridine nitrogen, creating a different tautomeric form. The deprotonation of the pyrrole N-H is a key step in this process. rsc.org
Computational Assessment of Tautomeric Stability
Computational chemistry provides a powerful means to assess the relative stability of different tautomers. beilstein-journals.orgresearchgate.net By calculating the total electronic energy (E) or Gibbs free energy (G) of each possible tautomer using methods like DFT, their relative stabilities can be determined. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium. Factors influencing stability include aromaticity, intramolecular hydrogen bonding, and the electronic effects of substituents. For this compound, the electronic properties of the methoxy and nitro groups would play a significant role in favoring one tautomeric form over another.
Table 3: Hypothetical Computational Stability of Pyrrolo[2,3-c]pyridine Tautomers This table illustrates how computational data would be used to compare the stability of potential tautomers. The 1H-tautomer is generally the most stable form for the parent pyrrolopyridine system.
| Tautomer | Proton Position | Relative Energy (ΔE) (kcal/mol) | Predicted Population at 298 K |
| 1H-pyrrolo[2,3-c]pyridine | Pyrrole Nitrogen (N1) | 0.00 (Reference) | >99% |
| 4H-pyrrolo[2,3-c]pyridine | Pyridine Nitrogen (N4) | High | <1% |
| Other Tautomers | Carbon atoms | Very High | Negligible |
Information regarding the chemical compound “this compound” is not available in the currently accessible scientific literature and databases.
A thorough and comprehensive search of scholarly articles, chemical databases, and computational chemistry resources has been conducted to gather information on the theoretical and computational aspects of "this compound." Despite these extensive efforts, no specific studies, datasets, or theoretical predictions pertaining to this exact molecule could be located.
Consequently, it is not possible to provide the detailed analysis requested in the article outline, which includes:
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions:There is no available research on the molecular docking of "this compound" with any biological targets.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking):An analysis of non-covalent interactions is contingent on molecular simulation data, which does not exist for this specific compound in the reviewed literature.
While research exists for other derivatives of the pyrrolo[2,3-c]pyridine scaffold and related heterocyclic systems, the strict focus of the request on "this compound" prevents the inclusion of information on these other compounds. Adherence to the provided outline and its exclusive focus on the specified molecule is therefore not feasible due to the absence of the necessary foundational data.
At the end of the article, a table of all compound names mentioned would be provided. However, as no specific compounds were discussed in detail due to the lack of available information, this table is not applicable.
Structure Activity Relationship Sar Studies on Pyrrolo 2,3 C Pyridine Derivatives
Impact of Substituents at Position 3 (e.g., Nitro) on Biological Activities
Position 3 of the pyrrolo[2,3-c]pyridine ring is a key site for modification. The introduction of various functional groups at this position can dramatically alter the compound's interaction with target proteins.
The nitro (-NO₂) group is a powerful modulator of molecular properties due to its strong electron-withdrawing nature. nih.govresearchgate.net When placed at the 3-position of the pyrrolo[2,3-c]pyridine ring, it significantly reduces the electron density of the entire heterocyclic system. This electronic perturbation can enhance the molecule's ability to participate in certain receptor-ligand interactions, such as hydrogen bonding or pi-stacking, by altering the charge distribution of the aromatic rings.
The electron-deficient character imparted by the nitro group can activate the scaffold, making it more susceptible to nucleophilic attack, a property that can be relevant in its mechanism of action. nih.gov Furthermore, the nitro group itself can act as a hydrogen bond acceptor. Studies on other classes of compounds, such as chalcones, have shown that the precise positioning of a nitro group is crucial for biological activity, with its presence leading to interactions with key amino acid residues like arginine in enzyme binding pockets. mdpi.com In the context of drug metabolism, the nitro group can be reduced by nitroreductases in biological systems to form reactive intermediates, which can be a key step in the mechanism of action for certain therapeutic agents. researchgate.net For instance, studies on synthetic nitro-pyrrolomycins demonstrated that introducing nitro substituents improved antibacterial and anticancer properties while reducing general cytotoxicity. researchgate.net
Substituting the C3-position with halogens like bromine or iodine provides a useful comparison to the nitro analogue. Halogens also act as electron-withdrawing groups (via induction) but differ significantly from the nitro group in terms of size, shape, and electronic effects (halogens are electron-donating via resonance).
In studies on related heterocyclic scaffolds like pyrrolo[2,3-d]pyrimidines, the introduction of halogens at an equivalent position has been shown to yield compounds with moderate to potent biological activity. mdpi.com For example, 3-bromo and 3-iodo substituted tricyclic pyrrolo[2,3-d]pyrimidines displayed notable cytotoxic activity against cancer cell lines. mdpi.com This suggests that the position can accommodate the steric bulk of halogens and that their electronegativity contributes favorably to activity.
The key differences in SAR between a 3-nitro and a 3-halo substituent lie in their electronic profiles and hydrogen-bonding potential. While halogens primarily offer a combination of inductive withdrawal and steric bulk, the nitro group provides stronger, resonance-based electron withdrawal and acts as a potential hydrogen bond acceptor. Furthermore, the metabolic potential of the nitro group is a distinguishing feature not shared by halogens. researchgate.net Research on thiophenes has shown that replacing a nitro group with an amino group can enhance antibacterial activity, highlighting the unique and potent, but not always optimal, influence of the nitro substituent. nih.gov
| Substituent at Position 3 | Key Physicochemical Properties | Observed Impact on Biological Activity (in related heterocycles) |
| **Nitro (-NO₂) ** | Strong electron-withdrawing, H-bond acceptor, metabolically active. | Can enhance potency and modulate cytotoxicity; activity is highly position-dependent. mdpi.comresearchgate.net |
| Bromo (-Br) | Moderately electron-withdrawing, sterically bulky. | Confers moderate cytotoxic activity in pyrrolo[2,3-d]pyrimidines. mdpi.com |
| Iodo (-I) | Weakly electron-withdrawing, largest sterically. | Confers moderate cytotoxic activity; the iodinated carbon is readily identified by a downfield NMR shift. mdpi.com |
Role of the Methoxy (B1213986) Group at Position 7 in Modulating Biological Profiles
The substituent at the 7-position of the pyrrolo[2,3-c]pyridine scaffold, which corresponds to the nitrogen atom of the original indole (B1671886) scaffold, plays a significant role in modulating physicochemical properties and target engagement.
A methoxy (-OCH₃) group at position 7 can influence binding affinity and selectivity through several mechanisms. Its presence can alter the molecule's conformation and orientation within a binding pocket. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues.
When comparing a methoxy group to a hydroxyl (-OH) group or other larger alkoxy groups at the same position, distinct SAR trends emerge.
Hydroxyl (-OH) Group: A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming more or different hydrogen bonds within a binding site compared to the methoxy group, which is only an acceptor. However, the -OH group also increases polarity, which can affect cell membrane permeability and other pharmacokinetic properties. In general SAR studies of pyridine (B92270) derivatives, the introduction of -OH groups has also been shown to improve antiproliferative activity. nih.gov
Other Alkoxy Groups (e.g., -OEt, -OPr): Increasing the length of the alkyl chain from methoxy to ethoxy or propoxy increases the lipophilicity and steric bulk of the substituent. This can be beneficial if the binding pocket has a corresponding lipophilic region to accommodate the larger group. However, it can also lead to a steric clash, reducing binding affinity. The optimal alkoxy group is therefore highly dependent on the specific topology of the target protein's binding site.
| Substituent at Position 7 | Potential H-Bonding | Size/Lipophilicity | General Impact on Activity (in related heterocycles) |
| Methoxy (-OCH₃) | Acceptor only | Small, moderate lipophilicity | Often enhances potency and antiproliferative activity. nih.gov |
| Hydroxyl (-OH) | Donor and Acceptor | Small, polar | Can improve activity through enhanced hydrogen bonding. nih.gov |
| Ethoxy (-OC₂H₅) | Acceptor only | Larger, more lipophilic | Activity is target-dependent; may improve affinity if a lipophilic pocket is available. |
Effect of Nitrogen Atom Position within the Pyrrolopyridine Scaffold on Activity
For example, the target scaffold pyrrolo[2,3-c]pyridine (6-azaindole) is a versatile pharmacophore used in the development of kinase inhibitors. dntb.gov.uaresearchgate.net In contrast, the pyrrolo[3,4-c]pyridine (2,5-diazaindene) isomer has been investigated for analgesic, sedative, antiviral, and antidiabetic applications. mdpi.comresearchgate.net Derivatives of the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold have shown promise as FMS kinase inhibitors for cancer and inflammatory disorders. nih.gov Meanwhile, pyrrolo[2,3-b]pyridine (7-azaindole) derivatives have been developed as CSF-1R inhibitors. acs.org
This divergence in biological applications underscores the critical importance of the nitrogen atom's position. The unique arrangement of electron density and hydrogen bond donors/acceptors in each isomeric scaffold allows for optimized interactions with a completely different set of biological targets, demonstrating that this fundamental structural feature is a primary determinant of the ultimate biological profile.
Rational Design of Analogs for Enhanced Potency and Selectivity (Preclinical)
The rational design of analogs from a lead compound, such as 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine, is a cornerstone of modern medicinal chemistry. This process involves systematic modifications of the chemical structure to optimize its pharmacological profile, specifically enhancing potency against a desired biological target while improving selectivity over other targets to minimize potential off-target effects. While specific preclinical data on the rational design stemming directly from this compound is not extensively detailed in publicly available research, the principles of analog design are well-illustrated by numerous studies on the broader pyrrolopyridine class of compounds. These studies provide a clear framework for how derivatives of this scaffold can be optimized.
Key strategies in the rational design of pyrrolopyridine analogs include structure-based design, scaffold hopping, and systematic exploration of structure-activity relationships (SAR). The pyrrolopyridine core is recognized as a privileged scaffold, particularly for kinase inhibitors, and minor modifications to its substituents can lead to significant changes in biological activity. nih.govnih.gov
For instance, in the development of FMS kinase inhibitors based on a pyrrolo[3,2-c]pyridine core, researchers identified that analogs with a benzamido moiety at position 4 of the nucleus were more potent than the corresponding primary amino analogs. nih.gov This enhancement was attributed to the additional benzoyl group occupying a hydrophobic pocket and the carbonyl oxygen potentially forming an extra hydrogen bond within the target's active site. nih.gov This led to the discovery of compound 1r , which was 3.2 times more potent than the initial lead compound. nih.gov
Similarly, research into pyrrolo[3,2-c]pyridine derivatives as anticancer agents acting as colchicine-binding site inhibitors revealed distinct SAR trends. tandfonline.com The antiproliferative activity was sensitive to the electronic properties of substituents on an attached phenyl ring. The introduction of electron-donating groups (EDGs) like methyl (CH₃) or methoxy (OCH₃) at the para-position of the B-ring led to an increase in antiproliferative activities. tandfonline.com Conversely, the introduction of electron-withdrawing groups (EWGs) such as fluoro (F), chloro (Cl), or nitro (NO₂) at the same position decreased activity. tandfonline.com This suggests that for this particular target, electron density on the peripheral ring system is favorable for activity.
The following data tables summarize key findings from preclinical studies on related pyrrolopyridine scaffolds, illustrating the impact of specific structural modifications on biological potency.
| Compound | B-Ring Substituent (Position) | Electronic Effect | IC₅₀ HeLa (μM) | IC₅₀ SGC-7901 (μM) | IC₅₀ MCF-7 (μM) |
|---|---|---|---|---|---|
| 10d | CH₃ (para) | Electron-Donating | 0.85 | 1.02 | 1.23 |
| 10h | OCH₃ (para) | Electron-Donating | 0.54 | 0.61 | 0.82 |
| 10l | F (para) | Electron-Withdrawing | 1.23 | 1.54 | 1.62 |
| 10m | Cl (para) | Electron-Withdrawing | 1.35 | 1.67 | 1.89 |
| 10n | NO₂ (para) | Electron-Withdrawing | 2.01 | 2.33 | 2.54 |
Table 1. Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Analogs. Data illustrates that electron-donating groups (EDGs) at the para-position of the B-ring enhance potency (lower IC₅₀ values), while electron-withdrawing groups (EWGs) diminish it. tandfonline.com
Further demonstrating the importance of substituent effects, a separate study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors highlighted how specific chemical groups could dramatically improve potency and selectivity. nih.govnih.gov The lead compound, KIST101029 , was systematically modified, leading to the identification of analogs with significantly enhanced inhibitory activity.
| Compound | Key Structural Feature | FMS Kinase IC₅₀ (nM) | Potency vs. Lead | Selectivity Profile |
|---|---|---|---|---|
| KIST101029 | Lead Compound | 96 | - | Selective FMS inhibitor |
| 1e | Benzamido moiety | 60 | 1.6x | Not specified |
| 1r | 4-morpholino-3-(trifluoromethyl)phenyl group | 30 | 3.2x | Exerted selectivity against FMS over a panel of 40 other kinases |
Table 2. Enhancement of FMS Kinase Inhibitory Potency in Pyrrolo[3,2-c]pyridine Derivatives. The rational introduction of specific moieties led to compound 1r with over three times the potency of the lead compound and high selectivity. nih.gov
These examples underscore a clear principle: the rational design process, guided by SAR, is critical for transforming a promising scaffold like a pyrrolopyridine into a highly potent and selective preclinical candidate. nih.govnih.govtandfonline.com Structure-based design, often employing computational modeling and X-ray crystallography, allows for the precise placement of functional groups to maximize interactions with the target protein, thereby enhancing both potency and selectivity. nih.gov These strategies would be directly applicable to the optimization of analogs derived from this compound for any given biological target.
Preclinical Biological Activity and Molecular Mechanisms of Action
Antiproliferative and Anticancer Activity (In Vitro Studies)
Although related heterocyclic compounds are often evaluated for their anticancer potential, there is no available in vitro data on the antiproliferative activity of 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine.
There are no published reports detailing the efficacy, such as IC50 values, of this compound against the specified, or any other, cancer cell lines.
Mechanistic studies concerning the effects of this compound on cell cycle progression or its ability to induce apoptosis have not been reported in the scientific literature.
Enzyme Inhibition Studies
There is no existing data on the inhibitory effects of this compound against specific enzymes.
While structurally related compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have been investigated as inhibitors of kinases like Cdc7, the specific activity of this compound as a kinase inhibitor has not been documented. nih.gov
There is no scientific evidence to indicate that this compound acts as an inhibitor of tubulin polymerization.
Receptor Antagonism and Agonism (e.g., mGluR5, RORγt, P-CABs)
The potential interaction of this compound with various receptors, including mGluR5 and RORγt, or its function as a potassium-competitive acid blocker (P-CAB), has not been explored in any available research.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the preclinical biological activity or molecular mechanisms of action for the compound This compound .
The requested details for the following sections and subsections could not be found for this specific molecule:
Elucidation of Molecular Mechanisms of Action (In Vitro/Cellular Level)
DNA Interaction Studies (e.g., Intercalation)
While research exists for structurally related compounds and isomers within the broader pyrrolopyridine class, which demonstrate a range of biological activities, this information does not pertain directly to this compound. Adhering to the strict requirement to focus solely on the specified compound, no data could be provided for the outlined article structure.
Epigenetic Modulation (e.g., BET protein inhibition)
Following a comprehensive review of available scientific literature, no preclinical data or research findings have been identified that specifically investigate the epigenetic modulating activity of this compound. Consequently, there is no evidence to suggest that this compound functions as an inhibitor of Bromodomain and Extra-Terminal (BET) proteins or engages in any other form of epigenetic modulation.
The search for relevant studies included broad inquiries into the biological activity of this specific compound, as well as targeted searches for its effects on epigenetic mechanisms. These searches did not yield any publications, clinical trial data, or patents describing the evaluation of this compound for its potential to alter gene expression through epigenetic pathways.
Therefore, the molecular mechanisms of action related to epigenetic modulation for this compound remain uncharacterized, and no data is available to be presented in a tabular format. Further research would be necessary to determine if this compound possesses any activity in this area.
Applications in Chemical Biology and Medicinal Chemistry Research
Utility as Synthetic Building Blocks for Complex Molecular Architectures
The chemical architecture of 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine, featuring a fused bicyclic system with strategically placed functional groups, renders it an exceptionally useful building block in organic synthesis. The nitro group at the 3-position and the methoxy (B1213986) group at the 7-position provide orthogonal handles for a variety of chemical transformations. This allows for the regioselective introduction of diverse substituents, enabling the construction of complex molecular architectures.
Researchers have leveraged this scaffold in the synthesis of more elaborate heterocyclic systems. For instance, the pyrrolo[2,3-c]pyridine core can be further elaborated through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group followed by subsequent derivatization. These synthetic strategies have led to the creation of libraries of compounds with potential applications in various therapeutic areas. The versatility of this building block facilitates the exploration of chemical space around a privileged scaffold, a key strategy in modern medicinal chemistry.
Development of Chemical Probes for Biological Systems
Chemical probes are indispensable tools for elucidating the function of proteins and interrogating biological pathways. The development of potent and selective probes requires a scaffold that can be readily modified to optimize binding affinity and selectivity, and often incorporates a reporter tag for detection. The this compound framework has shown promise in this area.
The adaptability of the pyrrolo[2,3-c]pyridine core allows for the systematic modification of substituents to achieve high-affinity binding to a target protein. Furthermore, the functional handles on the molecule provide attachment points for fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, facilitating the use of these molecules in a range of biological assays. The development of such probes is crucial for target validation and understanding the mechanism of action of potential drug candidates.
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Strategies
Fragment-based drug design (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. youtube.com These fragments are then grown or linked together to create more potent molecules. youtube.com The this compound scaffold, due to its size and chemical functionality, can be considered a valuable fragment for FBDD campaigns. Its inherent drug-like properties make it an attractive starting point for the development of novel inhibitors.
In a related strategy, scaffold hopping aims to identify new chemical series with similar biological activity to a known active compound but with a different core structure. researchgate.net This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The pyrrolo[2,3-c]pyridine core has been utilized in scaffold hopping approaches to generate novel classes of inhibitors for various targets. For example, by replacing the core of a known kinase inhibitor with the this compound scaffold, researchers have been able to develop new chemical entities with distinct intellectual property profiles. mdpi.com
Preclinical Lead Optimization and Candidate Selection
The journey from a promising hit compound to a preclinical candidate involves a rigorous optimization process to enhance its drug-like properties. This includes improving potency, selectivity, metabolic stability, and pharmacokinetic parameters. The modular nature of the this compound scaffold is highly advantageous during this lead optimization phase.
Medicinal chemists can systematically modify the substituents on the pyrrolo[2,3-c]pyridine ring to fine-tune the molecule's properties. For example, the methoxy group can be altered to modulate solubility and metabolism, while modifications at other positions can be used to improve target engagement and selectivity. This iterative process of synthesis and testing allows for the rapid generation of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the design of compounds with an optimal balance of properties for in vivo studies. The ability to systematically explore the chemical space around this scaffold significantly aids in the selection of promising preclinical candidates for further development.
Future Research Directions and Unanswered Questions
Exploration of Novel Synthetic Routes to Access Underexplored Derivatization Patterns
The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine. While general strategies for the synthesis of pyrrolopyridines exist, routes specifically tailored to this substitution pattern are not well-documented. nih.govsemanticscholar.org Future synthetic endeavors should focus on developing novel pathways that allow for the facile introduction of the methoxy (B1213986) and nitro groups, as well as providing access to a diverse range of derivatives.
Key areas for exploration include:
Late-stage functionalization: Investigating C-H activation and other late-stage functionalization techniques could provide a more direct and atom-economical approach to synthesizing analogs.
Flow chemistry: The use of microfluidic reactors could offer improved control over reaction parameters, potentially leading to higher yields and purity, especially for nitration reactions which can be hazardous on a larger scale.
Photoredox catalysis: This emerging field in organic synthesis could open up new avenues for the construction of the pyrrolo[2,3-c]pyridine core and the introduction of various substituents under mild reaction conditions.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Linear Synthesis | Well-established, predictable outcomes | Can be lengthy, low overall yield |
| Convergent Synthesis | Higher overall yield, greater flexibility | Requires careful planning of synthetic fragments |
| Domino Reactions | Increased efficiency, reduced waste | Can be difficult to optimize, substrate scope may be limited |
Deeper Mechanistic Studies on Identified Biological Activities
Given the novelty of this compound, its biological activities are yet to be thoroughly investigated. The presence of the nitro group, a known pharmacophore in many bioactive molecules, suggests potential antimicrobial or anticancer properties. nih.govresearchgate.netnih.gov The methoxy group, on the other hand, can influence the compound's pharmacokinetic properties and binding interactions. researchgate.netnih.gov
Future research should aim to:
Screen for a wide range of biological activities: A comprehensive screening against various cell lines and microbial strains is necessary to identify potential therapeutic applications.
Identify molecular targets: Once a biological activity is identified, elucidating the specific molecular target(s) will be crucial for understanding the mechanism of action.
Investigate structure-activity relationships (SAR): Synthesizing and testing a library of analogs will help to identify the key structural features responsible for the observed biological activity.
Computational Design of Novel this compound Analogs with Tailored Properties
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.netnih.gov In the context of this compound, computational methods can be employed to design novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
Future computational studies could involve:
Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models can be developed to predict the biological activity of new analogs based on their physicochemical properties. nih.gov
Molecular docking: Docking studies can be used to predict the binding mode of the compound to its molecular target, providing insights for the design of more potent inhibitors. mdpi.comresearchgate.net
Investigation of the Specific Contributions of the Methoxy and Nitro Groups in Compound Bioactivity
The methoxy and nitro groups are expected to play a significant role in the biological activity of this compound. nih.govmdpi.commdpi.com The nitro group is a strong electron-withdrawing group that can participate in various biological interactions, including redox cycling. nih.gov The methoxy group, a common substituent in many approved drugs, can influence a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov
To dissect the specific contributions of these functional groups, future research could involve the synthesis and biological evaluation of analogs where:
The methoxy group is replaced with other alkoxy groups or a hydroxyl group.
The nitro group is replaced with other electron-withdrawing groups or a hydrogen atom.
The position of the methoxy and nitro groups on the pyrrolopyridine scaffold is varied.
A table outlining the potential effects of these functional groups is provided below:
| Functional Group | Potential Contribution to Bioactivity |
| Methoxy Group | Increased metabolic stability, improved membrane permeability, hydrogen bond acceptor |
| Nitro Group | Redox activity, hydrogen bond acceptor, potential for bioreductive activation |
Development of Selective Probes for Specific Biological Pathways
Should this compound exhibit a potent and selective biological activity, it could serve as a valuable chemical probe for studying specific biological pathways. nih.govacs.orgnih.gov Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. biorxiv.orgmatthewslab.org
The development of a selective probe would require:
Demonstration of high potency and selectivity: The compound must exhibit high affinity for its intended target with minimal off-target effects.
Characterization of its mechanism of action: A thorough understanding of how the compound modulates the activity of its target is essential.
Development of a suitable negative control: An inactive analog is necessary to control for any non-specific effects of the compound.
Addressing Challenges in Synthesis Scale-Up and Process Chemistry for Academic Research
The transition from a laboratory-scale synthesis to a larger, more practical scale often presents significant challenges. primescholars.comrsc.orgchemtek.co.in For academic research, where resources may be limited, these challenges can be particularly acute.
Key considerations for the scale-up of the synthesis of this compound include:
Safety: The use of nitrating agents requires careful handling and specialized equipment, especially on a larger scale.
Cost-effectiveness: The cost of starting materials, reagents, and solvents can become prohibitive on a larger scale.
Purification: The purification of large quantities of the final compound can be challenging and time-consuming.
Sustainability: The environmental impact of the synthesis should be considered, with a focus on reducing waste and using greener solvents. uk-cpi.com
Q & A
Q. How can researchers validate the biological relevance of this compound in vitro?
- Methodology : Prioritize target-specific assays (e.g., kinase inhibition, cytokine profiling) over broad cytotoxicity screens. For anti-cancer studies, compare IC₅₀ values against reference drugs (e.g., doxorubicin) in multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
